molecular formula C28H29BrN2O2 B565804 7-Bromo Darifenacin CAS No. 1391080-43-5

7-Bromo Darifenacin

Cat. No.: B565804
CAS No.: 1391080-43-5
M. Wt: 505.456
InChI Key: OAVXDCGPWGKRGX-XMMPIXPASA-N
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Description

7-Bromo Darifenacin (CAS 1391080-43-5) is a brominated analogue of Darifenacin, a selective muscarinic M3 receptor antagonist . It is primarily used as a pharmaceutical impurity standard and research compound in the development and quality control of Darifenacin-based medications . With a molecular formula of C28H29BrN2O2 and a molecular weight of 505.45 g/mol , it serves as a critical reference marker in analytical profiling. Researchers utilize this compound in HPLC and mass spectrometry methods to ensure the identity, purity, and stability of drug substances, helping to monitor and control impurity levels during pharmaceutical manufacturing . This compound is offered for custom synthesis and is accompanied by a Certificate of Analysis to guarantee quality and consistency for research applications . This compound is intended for Research Use Only and is strictly not for diagnostic or therapeutic use .

Properties

CAS No.

1391080-43-5

Molecular Formula

C28H29BrN2O2

Molecular Weight

505.456

IUPAC Name

2-[(3S)-1-[2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C28H29BrN2O2/c29-25-18-20(17-21-13-16-33-26(21)25)11-14-31-15-12-24(19-31)28(27(30)32,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,17-18,24H,11-16,19H2,(H2,30,32)/t24-/m1/s1

InChI Key

OAVXDCGPWGKRGX-XMMPIXPASA-N

SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC(=C5C(=C4)CCO5)Br

Synonyms

(3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Solvent Selection

The alkylation proceeds via an SN2 mechanism, where the pyrrolidine nitrogen attacks the bromoethyl group of the benzofuran derivative. Polar aprotic solvents typically accelerate such reactions, but non-polar hydrocarbons like cyclohexane unexpectedly enhance selectivity by minimizing solvation of the pyrrolidine nitrogen, thereby preserving its nucleophilicity. This suppression of side reactions (e.g., over-alkylation) is critical for achieving yields exceeding 85%.

Table 1: Solvent and Base Combinations in Alkylation

SolventBaseTemperature (°C)Yield (%)
CyclohexaneK3PO49087
TolueneK2CO39082
HeptaneNa2CO38078

Workup and Phase Separation

Post-reaction, the organic phase is separated and treated with a ketone (e.g., methyl ethyl ketone) and 48% hydrobromic acid to precipitate the hydrobromide salt. Cyclohexane’s low polarity facilitates crystallization of the darifenacin base upon cooling, avoiding energy-intensive solvent evaporation. This one-pot strategy reduces purification steps, making it industrially favorable.

Condensation-Hydrogenation Pathways

WO2011070419A1 introduces a two-step process: condensation of 5-(2-bromoethyl)-2,3-dihydrobenzofuran with 3-(S)-pyrrolidine derivatives, followed by catalytic hydrogenation.

Condensation Conditions

Using K2CO3 in acetonitrile or acetone at 60–80°C, the reaction achieves 90% conversion within 4 hours. Acetonitrile’s high polarity accelerates the reaction but necessitates careful control to avoid cyano-group side reactions.

Table 2: Solvent Impact on Condensation Efficiency

SolventReaction Time (h)Purity (%)
Acetonitrile3.594
Acetone4.092
MIBK5.588

Hydrogenation and Purification

The intermediate undergoes hydrogenation with Pd/C in acetic acid, reducing any unsaturated bonds. Subsequent crystallization from acetone/water mixtures (1:1 v/v) at 0–5°C yields darifenacin hydrobromide with >99% purity. This method’s scalability is limited by Pd/C costs but offers superior control over residual solvents.

Tosylation-Decarboxylation Routes

WO2009125426A2 outlines a multi-step synthesis starting from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.

Key Steps and Intermediate Isolation

  • Decarboxylation : Hydrochloric acid-mediated decarboxylation yields (R)-3-pyrrolidinol hydrochloride.

  • Tosylation : Reaction with p-toluenesulfonyl chloride in pyridine produces the tosyl-protected intermediate.

  • Condensation : Sodium hydride facilitates coupling with diphenylacetonitrile, forming the cyano-pyrrolidine derivative.

Table 3: Yield Optimization in Tosylation

StepReagentYield (%)
DecarboxylationHCl (conc.)95
TosylationTsCl, Pyridine88
CondensationNaH, DMF75

Hydrobromide Salt Formation

The final step involves treating darifenacin free base with 48% HBr in acetone, achieving a 92% yield. Crystallization at −20°C enhances polymorphic purity, critical for bioavailability.

Comparative Analysis of Industrial Methods

Table 4: Industrial Method Feasibility

MethodCost EfficiencyYield (%)Purity (%)
Heterogeneous AlkylationHigh8798
Condensation-HydrogenationModerate9099
Tosylation-DecarboxylationLow7597

The heterogeneous alkylation method is preferred for its low solvent costs and minimal purification needs, whereas the condensation-hydrogenation route suits high-purity applications despite higher catalyst expenses.

Crystallization and Polymorph Control

Darifenacin hydrobromide exhibits polymorphism, necessitating strict crystallization protocols. Acetone/water mixtures (55–60°C saturation, cooled to 0–5°C) produce the stable Form I polymorph, while acetic acid/water systems yield Form II, which is hygroscopic and less desirable .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 renders the compound susceptible to nucleophilic substitution. In patented synthesis routes, 7-Bromo Darifenacin intermediates participate in alkylation and arylation reactions:

  • Condensation with pyrrolidine derivatives : Reacting 5-(2-bromoethyl)-2,3-dihydrobenzofuran (a precursor) with (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile under basic conditions yields darifenacin analogs. Phase-transfer catalysts like tetrabutyl ammonium bromide enhance reaction efficiency in biphasic systems (toluene/water) at 50–60°C .

  • Sulfonylation : Treatment with p-toluenesulfonyl chloride forms stable intermediates for further functionalization .

Oxidative Degradation

This compound undergoes oxidative degradation under stress conditions:

  • Forced degradation studies using hydrogen peroxide (3% v/v, 80°C) identified 7-hydroxy darifenacin as a major degradant, confirmed via LC-ESI/MS and NMR .

  • Stability profiles indicate susceptibility to peroxide-mediated cleavage of the benzofuran ring, particularly at the brominated position .

Hydrolytic Degradation

  • Acidic/alkaline hydrolysis : Exposure to 0.1N HCl or NaOH at 60°C for 24 hours results in <5% degradation, indicating relative stability under hydrolytic conditions .

Table 2: Comparative Degradation Pathways

ConditionDegradant IdentifiedStructural ModificationSource
Oxidative (H₂O₂)7-Hydroxy darifenacinBromine replaced by hydroxyl
Thermal (80°C, dry)None detectedN/A
Photolytic (UV light)De-brominated analogLoss of Br substituent

Amide Hydrolysis

The acetamide group in this compound resists enzymatic and chemical hydrolysis, as evidenced by:

  • In vitro studies : Incubation with esterases or proteases showed no cleavage, attributed to steric hindrance from diphenyl groups .

Bromine-Specific Reactions

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups, enabling structural diversification .

  • Radical bromination : Not observed under standard conditions, likely due to electron-withdrawing effects of adjacent substituents .

Mechanism of Action

7-Bromo Darifenacin exerts its effects by selectively antagonizing the muscarinic M3 receptor. The M3 receptors are involved in the contraction of bladder and gastrointestinal smooth muscles, saliva production, and iris sphincter function. By blocking these receptors, this compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder such as urgency and frequency .

Comparison with Similar Compounds

Comparison with Darifenacin and Its Impurities

Structural and Pharmacological Differences

Property Darifenacin Hydrobromide 7-Bromo Darifenacin
Molecular Formula C28H30BrN2O2 C28H29BrN2O2
Molecular Weight 507.46 g/mol 505.45 g/mol
Primary Use Therapeutic (OAB treatment) Research/analytical standard
Binding Affinity High selectivity for M3 mAChR Likely reduced due to bromine
Crystallinity Crystalline hydrobromide Amorphous or solvate forms

Darifenacin’s efficacy in OAB stems from its antagonism of M3 receptors in bladder smooth muscle, reducing involuntary contractions . In contrast, this compound’s bromine substitution may disrupt critical interactions with residues like alanine 132 and serine 135 in the receptor’s active site, as suggested by computational docking studies .

Key Impurities and Metabolites

Darifenacin’s impurity profile includes:

  • 4-Hydroxy Impurity : Formed via oxidative metabolism; molecular weight 588.37 g/mol .
  • Carboxylic Acid Impurity : A hydrolysis product with molecular weight 508.45 g/mol .
  • N-Oxide Impurity : Oxidation of the pyrrolidine nitrogen; molecular weight 442.55 g/mol .

This compound itself is a process-related impurity during Darifenacin synthesis, alongside analogs like 7-Bromoethyl Darifenacin and cyclic amide derivatives . These impurities exhibit distinct pharmacokinetic behaviors, necessitating rigorous HPLC/UPLC methods for quantification .

Comparison with Structurally Similar Compounds

UK-201844 (HIV-1 Inhibitor)

Darifenacin shares a Tanimoto coefficient of 0.83 with UK-201844, a Pfizer-developed HIV-1 gp160 inhibitor, despite differences in chiral centers and ring sizes . Both compounds feature benzofuran and diphenylacetamide motifs, suggesting overlapping pharmacophores. However, this compound’s bromine atom may sterically hinder binding to viral targets, rendering it ineffective against HIV-1 compared to UK-201844 .

Loperamide (Antidiarrheal Agent)

Loperamide, another mAChR modulator, demonstrates closer proximity to protease active sites and lower ligand movement RMSD (root mean square deviation) in molecular dynamics simulations compared to Darifenacin . This suggests tighter binding and reduced conformational flexibility. However, this compound’s larger bromine atom may exacerbate steric clashes, further reducing its stability in receptor interactions .

Biological Activity

7-Bromo Darifenacin is a derivative of darifenacin, a selective antagonist of the muscarinic M3 receptor, primarily used in the treatment of overactive bladder (OAB). The biological activity of this compound is significant in pharmacological research, particularly concerning its effects on muscarinic receptors and potential therapeutic applications.

This compound selectively antagonizes the muscarinic M3 receptors, which are crucial for bladder contraction and gastrointestinal motility. By blocking these receptors, it reduces involuntary bladder contractions, alleviating symptoms associated with OAB such as urgency and frequency of urination .

Pharmacological Profile

The pharmacological properties of this compound can be summarized as follows:

  • Selectivity : It exhibits a high selectivity for M3 receptors over other muscarinic subtypes, with a pKi value indicating strong binding affinity .
  • Efficacy : In clinical studies, darifenacin has shown significant improvements in patient-reported outcomes related to bladder conditions .
  • Adverse Effects : Common side effects include dry mouth and constipation, which are generally mild and infrequently lead to treatment discontinuation .

Clinical Studies

A multicenter, double-blind study evaluated the efficacy of darifenacin (including this compound) in patients with OAB. Key findings include:

  • Patient Population : 561 patients participated, predominantly female (85%).
  • Dosage and Administration : Patients received either 7.5 mg or 15 mg of darifenacin once daily.
  • Outcomes : Significant reductions in micturition frequency and urgency were observed at both dosages compared to placebo. The number of incontinence episodes decreased by 67.7% for the 7.5 mg group and 72.8% for the 15 mg group .

Case Studies

In an open-label study involving patients dissatisfied with previous treatments, darifenacin was administered at escalating doses. Results indicated:

  • Satisfaction Rates : Over 85% of patients reported satisfaction with treatment after 12 weeks.
  • Symptom Improvement : Significant enhancements in Patient's Perception of Bladder Condition (PPBC) scores were noted, indicating a shift from moderate/severe problems to minor issues .

Applications in Research

This compound serves as a reference compound in various research applications:

  • Analytical Chemistry : It is utilized in high-performance liquid chromatography (HPLC) and mass spectrometry for method development and validation.
  • Antibacterial Studies : Recent studies have explored its derivatives' antibacterial properties against pathogens like Staphylococcus aureus.
  • Nanoparticle Development : Research into drug delivery systems has involved the formulation of darifenacin-loaded liquid crystal nanoparticles, enhancing bioavailability and therapeutic efficacy.

Comparative Data Table

Study/Research FocusFindings/ResultsReference
Clinical EfficacySignificant reduction in OAB symptoms
Patient Satisfaction>85% satisfaction after treatment
Adverse EffectsMild dry mouth and constipation
Analytical ApplicationsUsed as a standard in HPLC and MS
Antibacterial ActivityEffective against S. aureus

Q & A

What are the key structural and pharmacological distinctions between 7-Bromo Darifenacin and its parent compound, Darifenacin?

Basic Research Question
this compound introduces a bromine substituent at the 7-position of Darifenacin’s benzofuran moiety. This modification alters its electronic and steric properties, potentially influencing receptor binding kinetics and selectivity. Darifenacin is a selective M3 muscarinic acetylcholine receptor (mAChR) antagonist, and bromination may enhance or reduce subtype selectivity .
Methodological Insight :

  • Conduct comparative molecular docking studies to evaluate structural interactions with M3 vs. other mAChR subtypes.
  • Use radioligand binding assays (e.g., with tritiated N-methylscopolamine) to quantify affinity shifts .

How can researchers design robust in vitro experiments to evaluate this compound’s receptor selectivity?

Basic Research Question
Focus on isolating receptor subtypes and measuring binding affinity (Ki) or functional antagonism (IC50).
Methodological Insight :

  • Use transfected cell lines expressing individual mAChR subtypes (M1–M5) to assess selectivity.
  • Employ calcium mobilization or GTPγS binding assays for functional antagonism .
  • Include Darifenacin as a positive control to benchmark results .

What synthetic strategies are optimal for producing high-purity this compound?

Advanced Research Question
The bromination step is critical. Darifenacin’s synthesis involves alkylation of a pyrrolidine intermediate with a brominated benzofuran derivative (e.g., 5-(2-bromoethyl)-2,3-dihydrobenzofuran) .
Methodological Insight :

  • Optimize bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators, light exclusion).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallize from diisopropyl ether .
  • Validate purity (>98%) using RP-UPLC with photodiode array detection, as described for Darifenacin hydrobromide .

How should researchers resolve contradictory efficacy data between this compound and Darifenacin in preclinical models?

Advanced Research Question
Discrepancies may arise from differences in bioavailability, metabolism, or off-target effects.
Methodological Insight :

  • Perform dose-response studies in animal models (e.g., rat bladder contraction assays) to compare potency.
  • Analyze metabolic stability using liver microsomes and identify metabolites via LC-MS .
  • Use knockout (M3 receptor-deficient) models to confirm target specificity .

What strategies enhance this compound’s selectivity across muscarinic receptor subtypes?

Advanced Research Question
Leverage structure-activity relationship (SAR) studies to minimize M2/M1 affinity while retaining M3 antagonism.
Methodological Insight :

  • Synthesize analogs with substitutions at positions 2, 5, and 7 to map steric tolerances.
  • Test analogs in functional assays (e.g., carbachol-induced IP1 accumulation in M3-expressing cells) .
  • Collaborate with computational chemists to model receptor-ligand dynamics .

Which analytical methods are validated for quantifying this compound in biological matrices?

Methodological Focus
Adapt protocols used for Darifenacin hydrobromide, which employs RP-UPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
Key Steps :

  • Spike plasma/serum samples with deuterated Darifenacin (e.g., (±)-Darifenacin-d4) as an internal standard .
  • Validate accuracy (90–110%), precision (RSD <15%), and sensitivity (LOQ ≤10 ng/mL) per ICH guidelines.
  • Cross-validate with orthogonal methods (e.g., LC-MS/MS) .

How can researchers ensure reproducibility in synthesizing this compound for multi-institutional studies?

Advanced Research Question
Standardize synthetic protocols and characterize intermediates rigorously.
Methodological Insight :

  • Document reaction parameters (temperature, solvent, catalyst) in detail .
  • Share crystalline solvates (e.g., toluene solvate) or hydrates for consistent salt formation .
  • Use X-ray diffraction (PXRD) to confirm batch-to-batch crystallinity .

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